N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that features an indole moiety fused with a phthalazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the phthalazine ring system. Key steps include:
Formation of Indole Derivative: The indole nucleus can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Phthalazine Ring Formation: The phthalazine ring can be constructed through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Coupling Reaction: The final step involves coupling the indole derivative with the phthalazine intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nitro compounds (e.g., HNO₃)
Major Products
Oxidation: Indole-2,3-dione derivatives
Reduction: Corresponding alcohols
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Mechanism of Action
The mechanism by which N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways critical for cell growth and survival. The indole moiety is known to interact with various biological receptors, contributing to its pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- N-(1H-indol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
Uniqueness
N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to the specific position of the indole attachment, which can significantly influence its biological activity and interaction with molecular targets. This positional specificity can lead to differences in binding affinity and selectivity, making it a valuable compound for targeted therapeutic applications.
Properties
Molecular Formula |
C18H14N4O2 |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C18H14N4O2/c1-22-18(24)12-6-3-2-5-11(12)16(21-22)17(23)20-15-8-4-7-14-13(15)9-10-19-14/h2-10,19H,1H3,(H,20,23) |
InChI Key |
RHKZGXMURFMFGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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